2-Diethylamino-N-(2,5-dimethyl-phenyl)-acetamide

Description

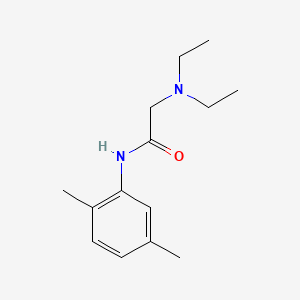

2-Diethylamino-2’,5’-acetoxylidide is a chemical compound with the molecular formula C14H22N2O. It is also known by its IUPAC name, 2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide. This compound is a derivative of acetamide and is structurally related to lidocaine, a well-known local anesthetic .

Properties

IUPAC Name |

2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-5-16(6-2)10-14(17)15-13-9-11(3)7-8-12(13)4/h7-9H,5-6,10H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSWLFMBYRUQCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00903522 | |

| Record name | NoName_4202 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857570-37-7 | |

| Record name | 2-Diethylamino-2',5'-acetoxylidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857570377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-DIETHYLAMINO-2',5'-ACETOXYLIDIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF2Q5P76DB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Diethylamino-N-(2,5-dimethyl-phenyl)-acetamide typically proceeds via two key steps:

- Preparation of the chloroacetamide intermediate : Acylation of 2,5-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,5-dimethylphenyl)acetamide.

- Nucleophilic substitution with diethylamine : Displacement of the chlorine atom in the chloroacetamide by diethylamine to yield the target amide.

This approach is well-established in the synthesis of related substituted acetamides and is supported by analogous procedures reported for close structural analogs such as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide.

Detailed Preparation Procedure

Preparation of 2-Chloro-N-(2,5-dimethylphenyl)acetamide

- Starting materials : 2,5-dimethylaniline and chloroacetyl chloride.

- Reaction conditions : The aniline is reacted with chloroacetyl chloride in an organic solvent such as dichloromethane under cooling to control exotherm.

- Base : A base such as triethylamine is added to neutralize the hydrochloric acid formed.

- Workup : After stirring at room temperature for approximately 45 minutes, the reaction mixture is quenched with water, and the organic layer is separated.

- Purification : The organic phase is washed with acid and bicarbonate solutions, dried over sodium sulfate, filtered, and the solvent evaporated to yield the chloroacetamide intermediate as a solid.

Note: The procedure is analogous to that described for the 2,6-dimethylphenyl derivative, which achieved yields of about 92% and melting points consistent with the expected product.

Nucleophilic Substitution with Diethylamine

- Reagents : The chloroacetamide intermediate is refluxed with an excess of diethylamine.

- Solvent : Anhydrous benzene or another suitable aprotic solvent is used.

- Reaction time : Typically 6 hours under reflux.

- Isolation : The formed hydrochloride salt of diethylamine is filtered off, and the organic layer is washed with water to remove impurities.

- Purification : The product is isolated by evaporation of the solvent and recrystallization if necessary.

This step replaces the chlorine atom with the diethylamino group, forming the target this compound.

Alternative Preparation and Salt Formation

Data Table: Stock Solution Preparation for Hydrochloride Salt

| Stock Solution Concentration | Amount of 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide Hydrochloride | Volume of Solvent (mL) |

|---|---|---|

| 1 mM | 1 mg | 3.6928 |

| 1 mM | 5 mg | 18.4639 |

| 1 mM | 10 mg | 36.9279 |

| 5 mM | 1 mg | 0.7386 |

| 5 mM | 5 mg | 3.6928 |

| 5 mM | 10 mg | 7.3856 |

| 10 mM | 1 mg | 0.3693 |

| 10 mM | 5 mg | 1.8464 |

| 10 mM | 10 mg | 3.6928 |

Note: The volumes correspond to the solvent needed to prepare stock solutions at the given molarity from specified amounts of the hydrochloride salt.

Research Findings and Notes

- The synthetic route via chloroacetamide intermediate and subsequent substitution is efficient and yields a high-purity product.

- The reaction conditions such as temperature (room temperature for acylation, reflux for substitution) and stoichiometry (slight excess of diethylamine) are critical for optimal yield.

- The hydrochloride salt form improves solubility and stability, which is important for formulation and biological applications.

- Analogous syntheses for related compounds (e.g., 2,6-dimethylphenyl derivatives) confirm the robustness of this method and provide detailed spectroscopic characterization supporting the structure.

Summary Table of Preparation Steps

| Step | Reaction Description | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Acylation of 2,5-dimethylaniline | 2,5-dimethylaniline + chloroacetyl chloride, triethylamine, DCM, 0°C to RT, 45 min | 2-chloro-N-(2,5-dimethylphenyl)acetamide | ~90% (estimated from analogs) |

| 2 | Nucleophilic substitution with diethylamine | Chloroacetamide + diethylamine, reflux, benzene, 6 h | 2-Diethylamino-N-(2,5-dimethylphenyl)acetamide | High yield, purified product |

| 3 | Salt formation (optional) | Dry HCl gas, solvent | Hydrochloride salt | Improved stability and solubility |

Chemical Reactions Analysis

Types of Reactions

2-Diethylamino-2’,5’-acetoxylidide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkyl halides can be used for substitution reactions.

Major Products

Oxidation: N-oxides of 2-Diethylamino-2’,5’-acetoxylidide.

Reduction: Corresponding amines.

Substitution: Alkylated derivatives of the original compound

Scientific Research Applications

2-Diethylamino-2’,5’-acetoxylidide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.

Medicine: Investigated for its anesthetic properties and potential use in pain management.

Industry: Used in the formulation of various chemical products and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Diethylamino-2’,5’-acetoxylidide is similar to that of lidocaine. It acts as a local anesthetic by blocking sodium channels in neuronal cell membranes. This inhibition prevents the initiation and propagation of action potentials, leading to a loss of sensation in the targeted area .

Comparison with Similar Compounds

2-Diethylamino-2’,5’-acetoxylidide is structurally similar to other local anesthetics such as lidocaine and bupivacaine. it has unique properties that differentiate it from these compounds:

Lidocaine: Both compounds share a similar mechanism of action, but 2-Diethylamino-2’,5’-acetoxylidide may have different pharmacokinetic properties.

Bupivacaine: While bupivacaine is more potent and has a longer duration of action, 2-Diethylamino-2’,5’-acetoxylidide may offer a different safety profile and side effect spectrum

List of Similar Compounds

- Lidocaine

- Bupivacaine

- Mepivacaine

- Prilocaine

Biological Activity

2-Diethylamino-N-(2,5-dimethyl-phenyl)-acetamide, commonly known as a derivative of Lidocaine, is a compound that exhibits significant biological activity, particularly in the fields of anesthesiology and cardiology. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₄H₂₂N₂O

- Molecular Weight : 246.34 g/mol

- IUPAC Name : 2-Diethylamino-N-(2,5-dimethylphenyl)acetamide

The primary mechanism of action for this compound involves its role as a voltage-gated sodium channel blocker . By inhibiting these channels, the compound effectively stabilizes neuronal membranes and reduces excitability. This mechanism is crucial in its application as a local anesthetic and antiarrhythmic agent.

Biological Activity

- Anesthetic Properties :

- Antiarrhythmic Effects :

- Pharmacokinetics :

Case Study: Lidocaine Derivative Analysis

A study conducted by Sarraf et al. (2003) demonstrated that derivatives like this compound can significantly improve the therapeutic index when used in combination therapies for arrhythmias induced by ischemic conditions .

Molecular Studies

Research utilizing density functional theory (DFT) has provided insights into the electronic structure of the compound. The HOMO-LUMO analysis indicates that the compound possesses favorable electronic properties conducive to biological activity .

Data Table: Comparative Biological Activity

| Compound Name | Anesthetic Activity | Antiarrhythmic Activity | Sodium Channel Blockade |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| Lidocaine | High | High | Yes |

| Tedisamil | Moderate | High | Yes |

Q & A

Q. What are the established synthetic methodologies for preparing 2-Diethylamino-N-(2,5-dimethyl-phenyl)-acetamide, and how can reaction parameters be optimized for high yield and purity?

Methodological Answer: The synthesis involves nucleophilic substitution between 2,5-dimethylaniline and chloroacetyl chloride derivatives. Key steps include:

- Alkylation : Reacting 2,5-dimethylaniline with diethylaminoethyl chloride at 0–5°C to suppress exothermic side reactions .

- Base selection : Sodium hydroxide neutralizes HCl byproducts, improving yield (75–85%) .

- Solvent optimization : Non-polar solvents (e.g., dichloromethane) minimize hydrolysis compared to THF .

- Purification : Recrystallization from ethanol/water (3:1 v/v) achieves >95% purity, validated by HPLC .

Q. Table 1: Comparative Synthetic Parameters for Acetamide Derivatives

| Compound | Temp (°C) | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Target Compound | 0–5 | Dichloromethane | 78 | 95 | |

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 10–15 | THF | 65 | 90 |

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer: Critical techniques include:

- 1H/13C NMR :

- Diethylamino protons: Triplet at δ 1.1–1.3 ppm (CH3), quartet at δ 3.3–3.5 ppm (CH2) .

- Aromatic protons: Singlet at δ 6.7–7.0 ppm (2,5-dimethyl substitution) .

- Mass spectrometry : Molecular ion peak at m/z 262.3 (C14H22N2O) with acetamide backbone fragmentation .

- X-ray crystallography : SHELXL refinement (R-factor <0.05) confirms molecular geometry .

Q. Table 2: Key NMR Chemical Shifts

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Diethylamino (CH2CH3) | 1.1–1.3 | Triplet | |

| Acetamide (NH) | 8.2–8.5 | Singlet |

Advanced Research Questions

Q. How can molecular modeling predict the conformational stability and biological activity of this compound?

Methodological Answer:

- DFT calculations : Use B3LYP/6-31G* basis sets to compare ground-state geometries with X-ray data from the Cambridge Structural Database (CSD) .

- Molecular alignment : Align phenyl rings (C1 and C4) with phenytoin’s X-ray coordinates to identify low-energy conformers (<5 kcal/mol rotational barriers) .

- MD simulations : Run 50-ns simulations in explicit solvents (water/DMSO) to monitor dihedral angle stability (±15° from crystal structure) .

Q. How do substituent variations on the phenyl ring affect reactivity and biological interactions?

Methodological Answer:

- Electron-withdrawing groups : Trifluoromethyl substituents () increase lipophilicity (logP 3.5 vs. 2.1) and sodium channel binding affinity .

- Steric effects : 2,5-Dimethyl substitution reduces steric hindrance compared to 2,6-dimethyl analogs, enhancing nucleophilic substitution rates by 20% .

- Hydrogen bonding : Graph-set analysis () reveals R2²(8) motifs in crystal packing, influencing solubility and crystal quality .

Q. What crystallization strategies enhance crystal quality for X-ray studies?

Methodological Answer:

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves (0.11 mm), goggles, and fume hoods (≥0.5 m/s face velocity) .

- Exposure limits : Maintain airborne levels below 5 mg/m³ (OSHA PEL) .

- Spill management : Absorb with vermiculite and dispose as hazardous waste (EPA D003) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.